Ethyl 5-hydroxypyridine-2-carboxylate

Vue d'ensemble

Description

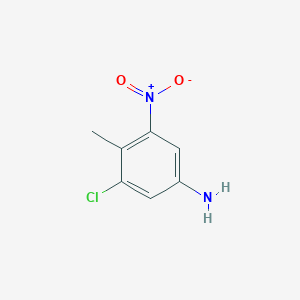

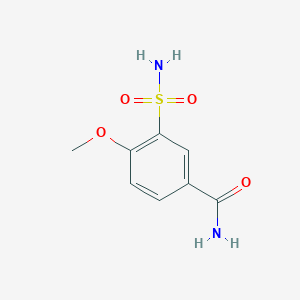

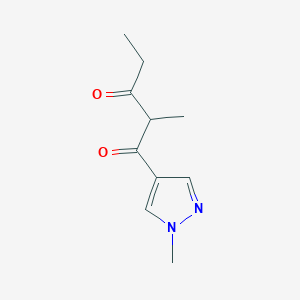

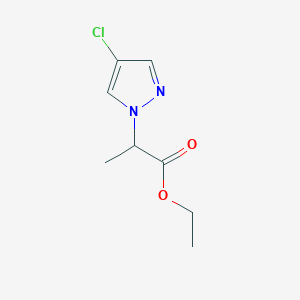

Ethyl 5-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO3 . It is related to the class of organic compounds known as pyrimidinecarboxylic acids, which are pyrimidines with a structure containing a carboxyl group attached to the pyrimidine ring .

Synthesis Analysis

Ethyl 5-hydroxypyridine-2-carboxylate can be synthesized through various methods. One method involves the use of triethylamine, 1,1’-bis(diphenylphosphino)ferrocene, and palladium diacetate in N,N-dimethyl-formamide at 50°C . Another method involves the reaction of 5-hydroxy-pyridine-2-carboxylic acid with concentrated sulfuric acid in ethanol, followed by the addition of sodium hydroxide .Molecular Structure Analysis

The molecular weight of Ethyl 5-hydroxypyridine-2-carboxylate is 167.16 . The molecular structure can be represented by the SMILES notation: CCOC(c1ccc(cn1)O)=O .Chemical Reactions Analysis

As a carboxylic acid derivative, Ethyl 5-hydroxypyridine-2-carboxylate can undergo various chemical reactions. Carboxylic acids can form carboxylate salts, undergo nucleophilic acyl substitution reactions, be reduced by reagents like LiAlH4, and undergo substitution at the alpha site .Physical And Chemical Properties Analysis

Ethyl 5-hydroxypyridine-2-carboxylate is a solid substance . It has a predicted boiling point of 375.4±22.0 °C and a predicted density of 1.233±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Optimization

Ethyl 5-hydroxypyridine-2-carboxylate derivatives have been synthesized and used in various chemical processes. For instance, the acylation of 2-methylfuran with propionic anhydride has resulted in a significant yield of 2-propionyl-5-methylfuran, demonstrating an improved process for synthesizing related compounds like 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic antioxidant (Yao Xing-sheng, 2007). Additionally, Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives were obtained through reactions involving 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, showcasing the versatility of similar ethyl hydroxypyridine carboxylate compounds in synthesizing functionalized derivatives (Axelle Arrault et al., 2002).

Pharmaceutical Intermediates

Compounds like Ethyl 5-thiazolecarboxylate and ethyl 3-pyridinecarboxylate are reduced to form useful pharmaceutical intermediates, indicating the role of similar ethyl hydroxypyridine carboxylate structures in pharmaceutical synthesis (Tan Bin, 2004). This process, under various conditions, has been investigated to optimize yield and efficiency.

Catalytic and Enzymatic Roles

The catalytic mechanism of enzymes like 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase, which involves similar compounds, has been studied using various computational methods. This enzyme is involved in the degradation of certain substances and catalyzes hydroxylation and subsequent aromatic ring cleavage without requiring a metal-ion cofactor (Boxue Tian et al., 2011). Such insights are crucial for understanding the biochemical pathways and designing drugs or catalytic agents.

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPZHDRIHBGYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630979 | |

| Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyridine-2-carboxylic acid ethyl ester | |

CAS RN |

65275-12-9 | |

| Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)

![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)